molecular formula C18H16FN3OS2 B2837318 4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide CAS No. 923089-50-3

4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

Cat. No.: B2837318
CAS No.: 923089-50-3
M. Wt: 373.46
InChI Key: DESAEAOWGCWULU-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a fluorophenyl group, a thiazolyl group, and a butanamide backbone. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a thiolation reaction, where a fluorophenyl thiol reacts with a suitable electrophile.

    Formation of the Butanamide Backbone: The final step involves the formation of the butanamide backbone through an amide coupling reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups such as carbonyls or nitro groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
  • 4-((4-bromophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide
  • 4-((4-methylphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide

Uniqueness

4-((4-fluorophenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)butanamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-13-6-8-14(9-7-13)24-11-3-5-17(23)22-18-21-16(12-25-18)15-4-1-2-10-20-15/h1-2,4,6-10,12H,3,5,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DESAEAOWGCWULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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